N-Heneicosyl bromide
Overview
Description
N-Heneicosyl bromide, also known as 1-bromohenicosane, is an organic compound with the molecular formula C21H43Br. It is a long-chain alkyl bromide, characterized by a bromine atom attached to the twenty-first carbon of a heneicosane chain. This compound is primarily used in organic synthesis and various industrial applications due to its reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Heneicosyl bromide can be synthesized through the bromination of heneicosane. The typical method involves the reaction of heneicosane with bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet light. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the heneicosane to form this compound .
Industrial Production Methods: On an industrial scale, this compound is produced using similar bromination techniques but with optimized conditions to ensure higher yields and purity. The process involves continuous monitoring of reaction parameters such as temperature, bromine concentration, and reaction time to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: N-Heneicosyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile. For example, reacting this compound with sodium cyanide results in the formation of N-Heneicosyl cyanide.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide, potassium hydroxide, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
N-Heneicosyl cyanide: from nucleophilic substitution with sodium cyanide.
Heneicosene: from elimination reactions.
Heneicosane: from reduction reactions.
Scientific Research Applications
N-Heneicosyl bromide is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the formation of long-chain alkyl derivatives.
Material Science: Used in the preparation of surfactants and lubricants due to its long alkyl chain.
Biological Studies: Employed in the synthesis of bioactive molecules and as a model compound in studying the behavior of long-chain alkyl bromides in biological systems
Mechanism of Action
The mechanism of action of N-Heneicosyl bromide primarily involves its reactivity as an alkylating agent. The bromine atom in this compound is highly reactive and can form covalent bonds with nucleophiles. This property is exploited in various chemical reactions where this compound acts as an electrophile, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
- 1-Bromooctadecane (C18H37Br)
- 1-Bromoeicosane (C20H41Br)
- 1-Bromodocosane (C22H45Br)
Comparison: N-Heneicosyl bromide is unique due to its specific chain length (21 carbons), which imparts distinct physical and chemical properties compared to its shorter or longer counterparts. For instance, its melting and boiling points are higher than those of 1-bromooctadecane but lower than those of 1-bromodocosane. This makes this compound particularly suitable for applications requiring specific thermal properties .
Properties
IUPAC Name |
1-bromohenicosane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h2-21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHHLNIVRZCBKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315878 | |
Record name | 1-Bromoheneicosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4276-50-0 | |
Record name | 1-Bromoheneicosane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4276-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromoheneicosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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